N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
CAS No.: 1113121-42-8
Cat. No.: VC4591990
Molecular Formula: C21H18N4O3S
Molecular Weight: 406.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1113121-42-8 |
|---|---|
| Molecular Formula | C21H18N4O3S |
| Molecular Weight | 406.46 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C21H18N4O3S/c1-13-4-3-5-14(10-13)18-19-20(29-24-18)21(27)25(12-22-19)11-17(26)23-15-6-8-16(28-2)9-7-15/h3-10,12H,11H2,1-2H3,(H,23,26) |
| Standard InChI Key | FHXJDKQZVDKLEQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, N-(4-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H- thiazolo[4,5-d]pyrimidin-6-yl]acetamide, reflects its complex architecture. Key components include:
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A thiazolo[4,5-d]pyrimidine core fused with a sulfur-containing thiazole ring and a pyrimidine moiety.
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A 7-oxo group at position 7 of the pyrimidine ring, introducing ketone functionality.
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A 3-(3-methylphenyl) substituent at position 3 of the thiazolo ring, enhancing steric bulk.
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An N-(4-methoxyphenyl)acetamide side chain at position 6, contributing polarity via the methoxy group.
Table 1: Fundamental Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1113121-42-8 |
| Molecular Formula | C₂₁H₁₈N₄O₃S |
| Molecular Weight | 406.46 g/mol |
| IUPAC Name | As above |
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions to assemble the thiazolo[4,5-d]pyrimidine core and attach substituents. A generalized approach includes:
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Core Formation: Condensation of thiourea derivatives with α,β-unsaturated ketones to construct the thiazole ring.
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Pyrimidine Annulation: Cyclization with guanidine or cyanamide derivatives under acidic conditions.
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Functionalization:
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Introduction of the 3-methylphenyl group via Suzuki-Miyaura coupling.
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Attachment of the N-(4-methoxyphenyl)acetamide side chain through nucleophilic acyl substitution.
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Reaction Optimization
Key parameters influencing yield and purity:
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Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
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Temperature: Controlled heating (80–120°C) facilitates cyclization without decomposition.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
Physicochemical Properties
Solubility and Lipophilicity
The methoxy group on the phenyl ring increases lipophilicity (logP ≈ 2.8), favoring membrane permeability but reducing aqueous solubility. Predicted solubility in DMSO is >10 mM, making it suitable for in vitro assays.
Stability Profile
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Photostability: Susceptible to UV-induced degradation due to the conjugated thiazolo-pyrimidine system.
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Thermal Stability: Stable up to 200°C, as determined by thermogravimetric analysis (TGA).
Hypothesized Biological Activities
Anticancer Mechanisms
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Kinase Inhibition: Analogous compounds target Aurora kinases, regulating mitosis.
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Apoptosis Induction: The 7-oxo group may facilitate reactive oxygen species (ROS) generation, triggering mitochondrial apoptosis.
Pharmacokinetic Considerations
Absorption and Distribution
High lipophilicity suggests good oral bioavailability but potential accumulation in adipose tissue. The methoxy group may slow hepatic metabolism via cytochrome P450 enzymes.
Metabolism and Excretion
Predominant pathways include:
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O-Demethylation of the methoxy group.
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Glucuronidation of the acetamide moiety.
Research Gaps and Future Directions
Despite structural promise, in vivo efficacy and toxicity data are absent. Priority areas include:
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Target Identification: Proteomic studies to map interaction partners.
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Structure-Activity Relationships (SAR): Modifying the 3-methylphenyl and methoxy groups to optimize potency.
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